molecular formula C13H16N2O B1353694 1-Cinnamoylpiperazine CAS No. 55486-27-6

1-Cinnamoylpiperazine

Cat. No. B1353694
CAS RN: 55486-27-6
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-VOTSOKGWSA-N
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Description

1-Cinnamoylpiperazine, also known as N-cinnamoylpiperazine, is a derivative of piperazine. It has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol .


Synthesis Analysis

A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides .


Molecular Structure Analysis

The molecular structure of 1-Cinnamoylpiperazine consists of a piperazine ring attached to a cinnamoyl group . The cinnamoyl group is a phenyl group attached to a prop-2-enoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cinnamoylpiperazine include its molecular formula (C13H16N2O) and molecular weight (216.28 g/mol) . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.

Scientific Research Applications

Antinociceptive and Anticonvulsive Agent

1-Cinnamoylpiperazine derivatives have been explored for their potential as antinociceptive and anticonvulsive agents. A study synthesized various derivatives of cinnamoylpiperazine and found that a compound with 4-fluorophenyl substitution on the piperazine ring showed significant activity in this regard. This compound was also studied for its molecular and preadmet properties, indicating its potential in drug development for pain and seizure management (Prasanthi, Prasad, & Bharathi, 2018).

Synthesis of Antihistamines

In the synthesis of antihistamines, 1-Cinnamoylpiperazine plays a role. A study presented a continuous process for synthesizing cinnarizine, cyclizine, and a buclizine derivative from bulk alcohols, employing a methodology that includes the use of 1-Cinnamoylpiperazine as an intermediate. This process demonstrates the compound's utility in producing medically significant antihistamines (Borukhova, Noël, & Hessel, 2016).

CCR1 Antagonist for Inflammatory Diseases

1-Acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives, including those with cinnamoyl groups, have been claimed as CCR1 antagonists useful in treating inflammatory diseases. These compounds have shown good receptor affinity and favorable pharmacokinetic properties, making them suitable for further exploration in the treatment of inflammation-related disorders (Norman, 2006).

Anticancer Agents

Cinnamoylpiperazine derivatives have been researched for their potential as anticancer agents. Cinnamic acid derivatives, including cinnamoylpiperazine, have shown promise in anticancer research due to their rich medicinal tradition and significant antitumor efficacy. These derivatives have been underutilized for decades but have gained attention in recent years for their potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

HIV-1 Integrase Inhibition

1-Cinnamoylpiperazine derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. A study found that trihydroxylated aromatic derivatives of this compound exhibit good inhibition of HIV-1 integrase, indicating its potential in the development of treatments for HIV (Yang et al., 2010).

Antibacterial Activity

Cinnamoylpiperazine derivatives also show promise in antibacterial applications. A study investigating the antibacterial activities of cinnamyl derivatives of arylpiperazine against various bacteria found that several compounds displayed significant in vitro antibacterial activity. The study highlights the potential of these derivatives in developing new antibacterial agents (Novaković et al., 2012).

Neuroprotective Activities

1-Cinnamoylpiperazine derivatives have been synthesized for their potential neuroprotective activities. A study created cinnamide derivatives with benzylpiperazine moiety and evaluated their neuroprotective activities in cells and animal models. Certain derivatives showed potent neuroprotection, suggesting their potential as agents for treating cerebral ischemic stroke (Zhong et al., 2018).

Synthesis of NK1 Receptor Antagonist

In the development of the NK-1 antagonist GW597599, a novel synthetic route for a key chirally pure arylpiperazine urea, including the use of 1-Cinnamoylpiperazine, was developed. This route improved safety, yield, and throughput, demonstrating the compound's application in the synthesis of central nervous system disorder treatments (Guercio et al., 2009).

Safety And Hazards

The safety data sheet for 1-Cinnamoylpiperazine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYXQODDJUHQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamoylpiperazine

CAS RN

55486-27-6, 84935-37-5
Record name 55486-27-6
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Record name 84935-37-5
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Synthesis routes and methods I

Procedure details

1-Cinnamoyl-4-formylpiperazine (1.22 g) was dissolved in chloroform (8 mL), and the atmosphere was purged with nitrogen. Under stirring of the solution in an ice-water bath, a liquid mixture (concentrated hydrochloric acid:methanol=1:4) (5 mL) was added thereto. The mixture was stirred at room temperature for 20 hours and 30 minutes and in a 60° C.-water bath for one hour. Further, under stirring of the mixture in an ice-water bath, the same liquid mixture as described above (concentrated hydrochloric acid—methanol mixture) (4 mL) was added thereto, and the resultant mixture was stirred in a water bath for 6 hours at 60° C. The solvents were removed under reduced pressure, and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate layer was removed, and pH of the water layer was adjusted to 8 to 9 with saturated sodium hydrogencarbonate solution, followed by extraction twice with chloroform. The chloroform layers were combined and dried over sodium sulfate anhydrate. The solvent was removed under reduced pressure, to thereby yield 1.14 g of the product of interest as a colorless oil. The product was employed in the next step in a crude form.
Name
1-Cinnamoyl-4-formylpiperazine
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Absolute piperazine (206 g) was dissolved in 500 ml of chloroform and 66.3 g of cinnamoyl chloride was added gradually at 0° C while mixing. The addition required 3 hours. After mixing was continued for another 2 hr., precipitates were filtered and then the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water. The residues obtained after solvents were distilled away in vacuo were subjected to silica gel column chromatography (eluants were mixtures of chloroform and methanol). Thus crystalline N-cinnamoyl piperazine was obtained. Melting point of the product was 30°-40° C and the product was very hygroscopic. The yield was 30%.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Benítez-Mateos, D Roura Padrosa, F Paradisi - Nature chemistry, 2022 - nature.com
… A broad range of monoacetylated diamines could be prepared targeted to the production of 1-cinnamoylpiperazine (the precursor for analgesic molecules and vasodilators, and for …
Number of citations: 77 www.nature.com

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